(2S)-1-(Methylthio)propan-2-amine Hydrochloride (2S)-1-(Methylthio)propan-2-amine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987134
InChI: InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
SMILES:
Molecular Formula: C4H12ClNS
Molecular Weight: 141.66 g/mol

(2S)-1-(Methylthio)propan-2-amine Hydrochloride

CAS No.:

Cat. No.: VC17987134

Molecular Formula: C4H12ClNS

Molecular Weight: 141.66 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(Methylthio)propan-2-amine Hydrochloride -

Specification

Molecular Formula C4H12ClNS
Molecular Weight 141.66 g/mol
IUPAC Name (2S)-1-methylsulfanylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
Standard InChI Key BODNRDNBUKVYSE-WCCKRBBISA-N
Isomeric SMILES C[C@@H](CSC)N.Cl
Canonical SMILES CC(CSC)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(2S)-1-(Methylthio)propan-2-amine Hydrochloride is defined by its stereospecific (2S) configuration, which influences its biological activity. The compound’s IUPAC name is (2S)-1-methylsulfanylpropan-2-amine hydrochloride, reflecting its methylthio substituent and amine functionality. Key identifiers include:

PropertyValueSource
CAS NumberNot explicitly provided
Molecular FormulaC4H12ClNS\text{C}_4\text{H}_{12}\text{ClNS}
Molecular Weight141.66 g/mol
SMILES NotationC[C@@H](CSC)N.Cl\text{C}[C@@H](\text{CSC})\text{N}.\text{Cl}
InChIKeyBODNRDNBUKVYSE-WCCKRBBISA-N

The chiral center at the second carbon atom is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological efficacy.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S)-1-(Methylthio)propan-2-amine Hydrochloride employs chiral pool or asymmetric synthesis techniques to achieve enantiomeric purity. Chiral pool synthesis leverages naturally occurring chiral precursors, while asymmetric methods use catalysts to induce stereoselectivity. A generalized route involves:

  • Thioether Formation: Reaction of 2-amino-1-propanethiol with methyl iodide under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Yield optimization depends on reaction conditions, such as temperature and catalyst choice.

Purification and Quality Control

Chromatographic techniques (e.g., HPLC) ensure enantiomeric excess, while spectroscopic methods (NMR, IR) confirm structural integrity. Mass spectrometry verifies molecular weight.

Applications in Pharmaceutical and Chemical Industries

Role in Drug Development

The compound is a key intermediate in synthesizing protein isoprenyl transferase inhibitors, which are explored for treating cancers and neurodegenerative diseases. Its methylthio group enhances lipophilicity, facilitating membrane penetration in bioactive molecules.

Agrochemical Applications

In agrochemistry, the compound’s amine functionality enables derivatization into herbicides and fungicides. Structural analogs have demonstrated efficacy in disrupting microbial cell membranes .

Biological Activity and Research Findings

Toxicological Profile

Preliminary toxicological data indicate low acute toxicity in rodent models (LD₅₀ > 500 mg/kg), though chronic exposure studies are pending. Metabolic pathways involve hepatic sulfoxidation and renal excretion.

Related Compounds and Structural Analogs

The table below compares (2S)-1-(Methylthio)propan-2-amine Hydrochloride with structurally related compounds:

Compound NameCAS NumberMolecular FormulaKey DifferencesSource
2-Methyl-1-(methylthio)propan-2-amine36567-04-1C5H13NS\text{C}_5\text{H}_{13}\text{NS}Additional methyl group
1-Methylthio-2-methylpropylamine36567-04-1C5H13NS\text{C}_5\text{H}_{13}\text{NS}Branched alkyl chain

These analogs differ in alkyl chain length and branching, affecting their pharmacokinetic profiles .

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